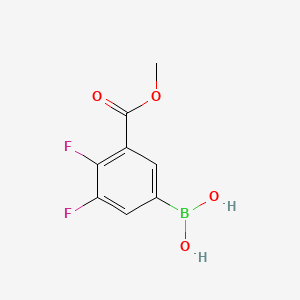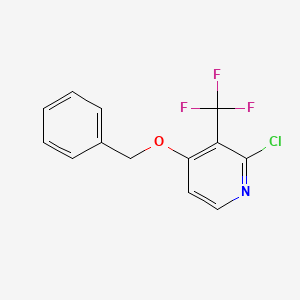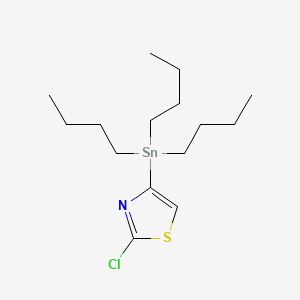
3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid
説明
3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid is a boronic acid compound with a molecular weight of 215.95 . It is a solid substance and is commonly used in organic synthesis .
Molecular Structure Analysis
The molecular formula of 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid is C8H7BF2O4 . The boron atom in this compound is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
Boronic acids, including 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid, are mild Lewis acids and are generally stable and easy to handle, making them important to organic synthesis . They can undergo various transformations, including oxidations, aminations, halogenations, and CC-bond-formations .Physical And Chemical Properties Analysis
3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid is a solid substance . It is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .科学的研究の応用
Catalysis and Organic Synthesis
3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid and its derivatives have been explored for their catalytic properties in various organic synthesis reactions. For instance, boronic acids are known to facilitate direct amide condensation reactions, serving as "green" catalysts due to their strong electron-withdrawing effects and recyclability (Ishihara, K., Kondo, S., & Yamamoto, H., 2001). Additionally, the compound's utility in the palladium-catalyzed cross-coupling reactions for synthesizing novel bile acids analogs with modified side chains highlights its versatility in organic synthesis (Mayorquín-Torres, M. C., Flores‐Álamo, M., & Iglesias-Arteaga, M. A., 2015).
Supramolecular Assemblies
In the realm of supramolecular chemistry, phenylboronic acids, including derivatives of 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid, have been utilized to design and synthesize supramolecular assemblies. These assemblies are formed through hydrogen bonding and have potential applications in molecular recognition and sensor design (Pedireddi, V., & Seethalekshmi, N., 2004).
Novel Materials Development
Research has demonstrated the incorporation of boronic acid derivatives into the fabrication of novel materials, such as covalent organic frameworks (COFs) and hybrid nanomaterials. COFs synthesized using phenyl diboronic acids, including derivatives similar to 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid, exhibit high thermal stability, permanent porosity, and high surface areas, making them suitable for gas storage and separation applications (Côté, A. P., Benin, A., Ockwig, N. W., O'Keeffe, M., Matzger, A., & Yaghi, O., 2005).
Selective Chemical Reactions
Boronic acid-functionalized materials have been developed for the selective enrichment of biomolecules, such as nucleosides, from complex samples. The synthesis of boronic-acid-functionalized magnetic attapulgite demonstrates the ability to capture and enrich cis-diol-containing biomolecules, showing remarkable selectivity and capacity for nucleosides (Cheng, T., Li, H., Ma, Y., Liu, X., & Zhang, H., 2015).
作用機序
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions , suggesting that its targets could be various organic compounds involved in these reactions.
Mode of Action
The mode of action of 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid is likely related to its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, boronic acids are used to transfer a boron atom to a metal catalyst, such as palladium, in a process known as transmetalation . This allows the formation of new carbon-carbon bonds, which is a crucial step in the synthesis of many organic compounds .
Biochemical Pathways
Given its use in suzuki-miyaura cross-coupling reactions , it can be inferred that it plays a role in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways depending on the specific compounds being synthesized.
Result of Action
The molecular and cellular effects of 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid are likely to be highly dependent on the specific context in which it is used. In the context of Suzuki-Miyaura cross-coupling reactions, its primary effect would be the facilitation of carbon-carbon bond formation, enabling the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by factors such as temperature, pH, and the presence of certain catalysts . Additionally, like other boronic acids, this compound may be sensitive to conditions that can cause it to degrade, such as exposure to high temperatures or certain chemical reagents .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(3,4-difluoro-5-methoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF2O4/c1-15-8(12)5-2-4(9(13)14)3-6(10)7(5)11/h2-3,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQXVGIUPPVTHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)F)C(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675136 | |
| Record name | [3,4-Difluoro-5-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217500-74-7 | |
| Record name | 1-Methyl 5-borono-2,3-difluorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3,4-Difluoro-5-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Allyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B567245.png)

![Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B567247.png)
![7,7-Dimethyl-5,7-dihydroindeno[2,1-b]carbazole](/img/structure/B567248.png)
![2-Isobutoxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B567249.png)

![tert-Butyl 11-oxo-5,10-diazaspiro[5.5]undecane-5-carboxylate](/img/structure/B567251.png)




![3-[Benzyl(methyl)amino]-2,2-difluoropropanoic Acid](/img/structure/B567262.png)

